Unii-9Z74BD3qpp
Description
UNII-9Z74BD3QPP is a synthetic heterocyclic compound with the IUPAC name 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. Its molecular formula is C₂₂H₁₁Cl₃N₆O₃, and its molecular weight is 521.72 g/mol.
Key Synthesis Steps (from patent CN202110544668.2):
Intermediate 9d: Prepared using 4Å molecular sieves, copper(I) acetate, and solvents.
Intermediate 9e: Generated via iron powder and ammonium chloride in ethanol/water.
Intermediate 9f: Synthesized by reacting 9e with sodium nitrite and ethyl (2-cyanoacetyl)carbamate.
Final Compound: Cyclization of 9f in acetic acid/sodium acetate yields the title compound.
Analytical data (MS, ¹H/¹³C NMR) confirmed structural integrity .
Properties
CAS No. |
653599-32-7 |
|---|---|
Molecular Formula |
C18H13F3N2O3S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid;hydrate |
InChI |
InChI=1S/C18H11F3N2O2S.H2O/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13;/h1-4,6-7H,5,8H2,(H,24,25);1H2 |
InChI Key |
DLZGQGBHYCAKQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F.O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F.O |
Other CAS No. |
653599-32-7 |
Synonyms |
3-((4,5,7-trifluorobenzothiazol-2-yl)methyl)indole-N-acetic acid lidorestat |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of UNII-9Z74BD3QPP and structurally related compounds, focusing on substituents, bioactivity, and synthesis complexity.
Critical Analysis
Structural Complexity: this compound requires five synthetic steps, including multi-component coupling and cyclization, making it more complex than simpler triazines (e.g., CAS 918538-05-3, synthesized in two steps) .
Bioactivity and Solubility :
- This compound and CAS 918538-05-3 share similar Log S values (-2.99) , but this compound has higher molecular weight and lower solubility (0.24 mg/ml vs. 0.00102 mol/l for CAS 1046861-20-4) .
- The nitrile group in this compound may improve metabolic stability compared to boronic acid derivatives (e.g., CAS 1046861-20-4), which are prone to hydrolysis .
Pharmacological Potential: this compound’s triazine-pyridone scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas boronic acid derivatives (CAS 1046861-20-4) are typically used in Suzuki-Miyaura coupling for drug intermediates .
Research Findings and Data Tables
Physicochemical Properties
| Parameter | This compound | CAS 918538-05-3 | CAS 1046861-20-4 |
|---|---|---|---|
| Hydrogen Bond Acceptors | 9 | 3 | 4 |
| Rotatable Bonds | 4 | 1 | 2 |
| Topological PSA (Ų) | 102.22 | 48.98 | 40.46 |
| BBB Permeability | Low | High | No |
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